3-(Methoxymethyl)cyclobutan-1-amine CAS number
3-(Methoxymethyl)cyclobutan-1-amine CAS number
An In-Depth Technical Guide to 3-(Methoxymethyl)cyclobutan-1-amine (CAS No. 1209654-41-0) for Advanced Research and Drug Development
Introduction
3-(Methoxymethyl)cyclobutan-1-amine is a key building block in modern medicinal chemistry, valued for its saturated, three-dimensional cyclobutane core. This scaffold offers a distinct advantage over traditional flat, aromatic structures, providing a more rigid and defined orientation of substituents in three-dimensional space.[1][2] The incorporation of the cyclobutane motif can lead to improved metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets within biological targets.[1] This guide provides a comprehensive overview of 3-(Methoxymethyl)cyclobutan-1-amine, covering its chemical properties, synthesis, applications, and detailed experimental protocols for its use and analysis, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3-(Methoxymethyl)cyclobutan-1-amine is a colorless liquid with a molecular formula of C6H13NO.[3][4] Its key properties are summarized in the table below. The compound's structure, featuring a puckered cyclobutane ring, provides a rigid framework that is increasingly sought after in drug design to move away from the "flatland" of aromatic compounds.[1] The primary amine and the methoxymethyl group offer two distinct points for chemical modification, making it a versatile intermediate.
| Property | Value | Source(s) |
| CAS Number | 1209654-41-0 | [3][4] |
| Molecular Formula | C6H13NO | [3][4] |
| Molecular Weight | 115.176 g/mol | [3][4] |
| Appearance | Colorless oil/liquid | [3][4] |
| Boiling Point | 90-95 °C at 10 mmHg | [3] |
| Purity | Typically ≥95% | [3][4] |
| Solubility | Good solubility in polar aprotic solvents (e.g., DMSO) and moderate solubility in methanol. | [3] |
| Storage | 2-8 °C under a nitrogen atmosphere to prevent oxidation. | [3] |
| SMILES | COCC1CC(C1)N | [3] |
| InChI Key | ODSCCLNDZCWOMZ-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing
The synthesis of polysubstituted cyclobutanes can be challenging but is achievable through various modern organic chemistry techniques, such as photoredox-catalyzed reactions.[5][6] The general approach involves the construction of the cyclobutane ring followed by the introduction or modification of functional groups. Below is a conceptual workflow for the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine.
Caption: Conceptual workflow for the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine.
Causality in Synthesis: The choice of a Curtius or Hofmann rearrangement in the final step is critical for converting the carboxylic acid to a primary amine with the loss of one carbon atom.[7] The preceding steps are designed to install the methoxymethyl group while protecting the carboxylic acid functionality, which would otherwise interfere with the reagents used for ether synthesis. The stereochemistry (cis vs. trans) of the final product is influenced by the reduction step and subsequent reactions, often resulting in a mixture of diastereomers that may require separation.[2]
Applications in Drug Discovery and Development
The unique structural properties of 3-(Methoxymethyl)cyclobutan-1-amine make it a valuable building block in several areas of drug discovery.
-
Beta-Lactamase Inhibitors: The 3-(methoxymethyl)cyclobutane group can provide steric protection to a beta-lactam core, enhancing the stability and efficacy of beta-lactamase inhibitors.[3]
-
Asymmetric Catalysis: As a chiral amine, it can be used as a catalyst in asymmetric amination reactions, facilitating the synthesis of enantiomerically pure compounds.[3]
-
Medicinal Chemistry Libraries: The amine functionality allows for its use in reductive amination reactions to create a diverse range of secondary amines for screening libraries.[3] The cyclobutane scaffold helps to explore a greater chemical space with improved three-dimensionality.[1][2]
Caption: Role of 3-(Methoxymethyl)cyclobutan-1-amine in a drug discovery workflow.
Experimental Protocols and Analytical Methods
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling 3-(Methoxymethyl)cyclobutan-1-amine with a carboxylic acid, a fundamental reaction in creating novel chemical entities.
Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a common and efficient method for amide bond formation. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere.
-
Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Add 3-(Methoxymethyl)cyclobutan-1-amine (1.0 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired amide.
Protocol 2: Quality Control and Analysis by LC-MS/MS
This protocol outlines a method for determining the purity and identity of 3-(Methoxymethyl)cyclobutan-1-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9][10]
Rationale: LC-MS/MS provides both chromatographic separation and mass analysis, allowing for the confident identification and quantification of the target compound and any impurities.[8][9] The use of a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3-(Methoxymethyl)cyclobutan-1-amine in methanol at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transition: Monitor the transition from the protonated molecular ion [M+H]+ (m/z 116.1) to a characteristic fragment ion.
-
-
Data Analysis:
-
Integrate the peak corresponding to 3-(Methoxymethyl)cyclobutan-1-amine.
-
Calculate the purity based on the peak area percentage relative to all other detected peaks.
-
Confirm the identity of the compound by comparing its retention time and mass spectrum with a reference standard.
-
Caption: Workflow for the quality control analysis of 3-(Methoxymethyl)cyclobutan-1-amine.
Safety and Handling
Hazard Identification: 3-(Methoxymethyl)cyclobutan-1-amine is classified as harmful and an irritant.[4]
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated place.[3][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Conclusion
3-(Methoxymethyl)cyclobutan-1-amine (CAS No. 1209654-41-0) is a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality provides a robust scaffold for creating novel molecular architectures with potentially improved pharmacological properties compared to traditional planar molecules. This guide has provided a technical foundation for its properties, synthesis, applications, and handling, equipping researchers with the necessary knowledge to effectively incorporate this compound into their research and development programs. As the demand for molecules with greater structural diversity and complexity continues to grow, the importance of reagents like 3-(Methoxymethyl)cyclobutan-1-amine in shaping the future of medicinal chemistry is set to increase.
References
-
2168693-38-5 | 3,3-Bis(methoxymethyl)cyclobutan-1-amine. AA Blocks. [Link]
-
Safety Data Sheet - 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. Kishida Chemical Co., Ltd.[Link]
-
A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PMC. [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]
-
A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PubMed. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. ResearchGate. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
-
cyclobutylamine. Organic Syntheses Procedure. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. PMC. [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]
-
Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product. Waters. [Link]
-
Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(methoxymethyl)cyclobutan-1-amine; CAS No.: 1209654-41-0 [chemshuttle.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. fishersci.com [fishersci.com]
- 13. 1699607-79-8|3-(Methoxymethyl)cyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]
